Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate
Description
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS: 1065074-57-8) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol. It features a chlorine substituent at position 8, a hydroxyl group at position 4, and a methyl ester at position 2 of the quinoline ring (Figure 1). This compound is stored under dry conditions at 2–8°C to ensure stability .
This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in anti-tuberculosis research .
Properties
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKOZSDFPFCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586595 | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-57-8 | |
| Record name | Methyl 8-chloro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate (CAS No. 1065074-57-8) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₈ClN₁O₃
- Molecular Weight : 237.6 g/mol
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways in microbial and cancerous cells. The compound's activity has been linked to its ability to chelate metal ions, which is crucial for various biological processes.
Antimicrobial Activity
The compound has shown promising results against various strains of bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).
Minimum Inhibitory Concentration (MIC) Values
The antimicrobial efficacy can be summarized in the following table:
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | 9.97 | M. tb (MDR) |
| Ethambutol | 4.89 | First-line anti-TB drug |
| Other quinolone derivatives | Varies | Various bacterial strains |
In studies, this compound demonstrated a selective activity towards bacterial cells over mammalian cells, indicating a potential for lower cytotoxicity in therapeutic applications .
Cytotoxicity and Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. A study evaluating various quinoline derivatives showed that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa and T-47D cells.
Growth Inhibition Data
The following table summarizes the growth inhibition effects observed:
| Cell Line | GI₅₀ (μM) | Remarks |
|---|---|---|
| HeLa | 0.7 | High sensitivity |
| T-47D | 2.6 | Moderate sensitivity |
| Hs578t | 1.9 | Moderate sensitivity |
These findings suggest that this compound may act through mechanisms involving apoptosis and cell cycle arrest, though further studies are required to elucidate the exact pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the chloro group at position 8 enhances its lipophilicity and overall biological activity compared to other derivatives lacking this substitution.
Comparative Analysis of Quinoline Derivatives
A comparative analysis of quinoline derivatives indicates that modifications at positions 5 and 7 on the quinolone ring significantly affect their antimicrobial potency:
| Substituent Position | Compound Type | MIC (μM) |
|---|---|---|
| 5 | Bromo-substituted | 9.97 |
| 7 | Bromo-substituted | 19.93 |
| None | Hydroxy derivative | >89.67 |
This data underscores the importance of specific substitutions in enhancing the biological efficacy of quinoline derivatives .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various biological assays:
- Antitubercular Activity : In a study focused on novel antitubercular agents, this compound was identified as a potent inhibitor against MDR M. tb strains, with an MIC comparable to first-line treatments .
- Cytotoxicity Profiles : The compound was tested against multiple cancer cell lines, revealing significant cytotoxicity without notable effects on non-cancerous cell lines at similar concentrations, suggesting a favorable therapeutic window .
- Metal Chelation Properties : Its ability to chelate metal ions has been linked to its antimicrobial properties, as metal availability is crucial for bacterial growth and survival .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, thiols, and alkoxides.
Reagents/Conditions :
-
Amines : Reacted with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C .
-
Thiols : Requires thiourea or NaSH in ethanol under reflux.
Products :
-
Substitution yields 8-amino- or 8-thio-quinoline derivatives, which are intermediates for antimicrobial and anticancer agents .
Example :
In a study, the chlorine was replaced by an amino group using ethylenediamine, forming a bidentate ligand with enhanced metal-chelating properties .
Oxidation Reactions
The hydroxyl group at position 4 can be oxidized to a ketone, altering the compound’s electronic properties.
Reagents/Conditions :
-
KMnO₄/H₂SO₄ : Oxidizes the hydroxyl to a carbonyl group at 25–40°C.
-
CrO₃/Acetic Acid : Efficient for selective oxidation without ester cleavage.
Products :
-
Forms methyl 8-chloro-4-oxoquinoline-2-carboxylate, a precursor for further functionalization.
Reduction Reactions
The ester group at position 2 is reducible to a primary alcohol.
Reagents/Conditions :
-
LiAlH₄/THF : Reduces the ester to a hydroxymethyl group at 0–5°C.
-
NaBH₄/MeOH : Selective reduction under milder conditions.
Products :
-
Yields 8-chloro-4-hydroxyquinoline-2-methanol, which exhibits improved solubility for biological assays.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form a carboxylic acid, enhancing metal-binding capacity.
Reagents/Conditions :
-
Acidic : HCl/H₂O (1:1) under reflux.
-
Basic : NaOH/EtOH at 60°C.
Products :
Metal Chelation
The compound acts as a bidentate ligand, coordinating metal ions via the hydroxyl oxygen and pyridinic nitrogen.
Key Findings :
-
Forms stable complexes with Cu²⁺ (log K = 12.3) and Fe³⁺ (log K = 14.1), critical for its anticancer and antimicrobial activity .
-
Chelation disrupts microbial metalloenzymes and induces oxidative stress in cancer cells .
Table 1: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | Biological Impact |
|---|---|---|
| Cu²⁺ | 12.3 | Anticancer |
| Fe³⁺ | 14.1 | Antimicrobial |
| Zn²⁺ | 9.8 | Enzyme inhibition |
Mannich Reaction
The hydroxyl group participates in Mannich reactions to form aminoalkyl derivatives.
Reagents/Conditions :
Products :
-
Mannich bases with enhanced selectivity against multidrug-resistant (MDR) cancer cells (IC₅₀ = 1.3–10 µM) .
Table 2: Anticancer Activity of Mannich Derivatives
| Derivative | IC₅₀ (µM) vs MDR Cells | Selectivity Index |
|---|---|---|
| R = -N(CH₃)₂ | 1.3 | 8.2 |
| R = -Piperidine | 2.7 | 5.1 |
Photochemical Reactions
Under UV light, the compound undergoes dimerization via [4+4] cycloaddition.
Conditions :
Products :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural and functional group variations significantly influence its physicochemical properties and biological activity. Key analogs include:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Substituent Position: The chlorine at position 8 in the target compound vs.
- Functional Groups: Replacement of Cl with NO₂ (as in Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) increases molecular weight and polarity, likely reducing lipid solubility compared to the chloro analog .
- Ester vs. Acid: The methyl ester in the target compound versus the free carboxylic acid in 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid impacts bioavailability; esters are typically more lipophilic, enhancing membrane permeability .
Solubility and Stability :
- The target compound’s storage at 2–8°C indicates sensitivity to hydrolysis or thermal degradation, common in ester-containing molecules .
- 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid () exhibits solubility in DMSO and methanol, whereas the methyl ester analogs may require organic solvents like chloroform .
Preparation Methods
Synthetic Routes and General Strategy
The synthesis of Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate typically proceeds via:
- Formation of the quinoline core through cyclization reactions involving substituted anilines and acetylenic esters or malonate derivatives.
- Introduction of the 8-chloro substituent on the quinoline ring.
- Esterification of the quinoline-2-carboxylic acid intermediate to yield the methyl ester.
A key approach involves a one-pot solvent-free hydroamination reaction between substituted anilines and dimethyl acetylenedicarboxylate, followed by an intramolecular Friedel–Crafts cyclization catalyzed by polyphosphoric acid (PPA). This method efficiently produces methyl 4-oxo-1,4-dihydroquinoline-2-carboxylates, which upon subsequent transformations lead to the target compound.
Detailed Stepwise Preparation Procedure
Alternative Preparation via Gould–Jacobs Procedure
Another established synthetic route involves the Gould–Jacobs cyclization:
- Reaction of substituted anilines with 2-(ethoxymethylene)malonic acid diethyl ester under heating in diphenyl ether at ~250°C.
- This yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates.
- Subsequent basic hydrolysis and esterification steps provide the methyl ester derivative.
This method is classical and widely used for quinoline derivatives, offering robust yields and scalability.
Reaction Conditions and Catalysts
- Polyphosphoric acid (PPA): Used as a catalyst for intramolecular Friedel–Crafts cyclization, promoting ring closure and formation of quinoline core.
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) facilitate esterification and amide coupling reactions under mild conditions.
- Bases: N,N-Diisopropylethylamine (DIPEA) is employed to neutralize acids formed during coupling and to promote reaction efficiency.
- Solvent-free conditions: Some steps utilize solvent-free heating to enhance reaction rates and reduce waste.
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of the 8-chloro substituent and the methyl ester group. The characteristic singlet for the methyl ester protons appears around δ 3.95 ppm in DMSO-d6.
- Yield: Typical isolated yields for this compound are around 70%, indicating efficient synthesis.
- Purification: Crystallization or flash column chromatography is used to purify the final product.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-pot hydroamination + Friedel–Crafts cyclization | Aniline derivatives, dimethyl acetylenedicarboxylate, PPA | Solvent-free, heat, reflux | High yield, environmentally friendly, straightforward | Requires careful control of cyclization conditions |
| Gould–Jacobs cyclization | Anilines, 2-(ethoxymethylene)malonic acid diethyl ester | Heating at 250°C in diphenyl ether | Classical, robust, scalable | High temperature, longer reaction times |
| Esterification via coupling agents | Methanol, EDC·HCl, HOBt, DIPEA | Reflux or room temperature | Mild conditions, high selectivity | Requires coupling reagents, cost considerations |
Research Findings and Practical Considerations
- The solvent-free hydroamination approach reduces solvent waste and simplifies work-up procedures.
- The use of coupling agents in esterification allows for mild reaction conditions, preserving sensitive functional groups.
- Chlorination at position 8 is regioselective and can be monitored by NMR, ensuring product purity.
- Reaction scalability is feasible with industrial adaptations, such as continuous flow reactors for esterification steps.
Q & A
Basic: What are the recommended synthetic routes for Methyl 8-chloro-4-hydroxyquinoline-2-carboxylate, and how can purity be optimized?
Answer:
The compound is typically synthesized via cyclization of substituted anilines with β-keto esters under acidic conditions. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent and solvent. A modified procedure involves refluxing precursors with POCl₃ at 353–363 K for 8 hours, followed by neutralization with sodium bicarbonate to precipitate the product (yield ~90%) . Purity optimization includes:
- Recrystallization : Use absolute ethanol to remove byproducts.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.
- Characterization : Confirm purity via H NMR (e.g., δ 3.97 ppm for methyl ester protons) and HPLC (≥95% purity thresholds) .
Advanced: How can crystallographic data resolve contradictions in structural assignments of derivatives?
Answer:
Discrepancies in substituent positions or hydrogen-bonding patterns can arise from NMR/spectral ambiguity. X-ray crystallography provides definitive resolution:
- Software Tools : Use SHELXL for refinement and Mercury for void analysis/packing similarity calculations. For example, Mercury’s Materials Module identifies intermolecular interactions (e.g., C–H⋯O bonds) critical for stabilizing crystal lattices .
- Case Study : In a related quinoline carboxylate, crystallography revealed a 14.7° dihedral angle between quinoline and phenyl rings, resolving misassignments from NMR .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- H NMR : Key signals include the methyl ester singlet (~3.9–4.0 ppm) and aromatic protons (δ 7.7–8.0 ppm for chloro/hydroxy-substituted positions) .
- FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS ([M+H]⁺) to verify molecular weight (e.g., calculated for C₁₁H₈ClNO₃: 253.01 g/mol) .
Advanced: How to design experiments to evaluate biological activity against antimicrobial targets?
Answer:
- Target Selection : Prioritize enzymes like DNA gyrase (common in quinolone antibiotics) or cytochrome P450.
- Assay Design :
- Microdilution Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.
- Molecular Docking : Use AutoDock Vina to predict binding to E. coli gyrase (PDB: 1KZN). Compare with control (e.g., ciprofloxacin) .
- Data Interpretation : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the ester group.
- Handling : Use desiccants (silica gel) in storage areas. Avoid prolonged exposure to moisture or light, which can degrade the 4-hydroxyquinoline moiety .
Advanced: How to address low yields in nucleophilic substitution reactions at the 2-carboxylate position?
Answer:
Low reactivity may stem from steric hindrance or electron-withdrawing effects. Mitigation strategies:
- Activation : Convert the ester to a reactive acyl chloride using SOCl₂ or oxalyl chloride.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states .
Basic: What computational tools predict reactivity of the quinoline core?
Answer:
- DFT Calculations : Gaussian or ORCA to model electrophilic aromatic substitution (e.g., chlorination at C8).
- Software : Avogadro for visualizing frontier molecular orbitals (HOMO/LUMO) and predicting regioselectivity .
Advanced: How to analyze conflicting bioactivity data across structurally similar analogs?
Answer:
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME) to cluster analogs by substituent patterns and correlate with activity.
- SAR Table :
| Substituent Position | Activity Trend (IC₅₀) | Key Interaction |
|---|---|---|
| 8-Cl, 4-OH | 2.1 μM (Anticancer) | H-bond with kinase ATP pocket |
| 8-NO₂, 4-OCH₃ | Inactive | Steric clash in binding site |
Basic: What safety protocols are essential during synthesis?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods when handling POCl₃ or chlorinated solvents.
- Spill Management : Neutralize acid spills with sodium bicarbonate .
Advanced: How to design a high-throughput crystallography pipeline for derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
